molecular formula C17H26N2O3S B2827753 1-Cyclobutyl-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 2176070-31-6

1-Cyclobutyl-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-diazepane

Cat. No. B2827753
CAS RN: 2176070-31-6
M. Wt: 338.47
InChI Key: WGKPQXQLOFAVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-diazepane, also known as CBDM, is a chemical compound that belongs to the diazepane family. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Synthesis and Steroids Analogues

Nazarov and Zavyalov (1958) detailed a synthesis approach that could be related to the compound of interest. They described the synthesis of steroids and related compounds, emphasizing the role of methoxy ketones in forming bicyclic compounds, which are of interest as model steroid analogs. This method highlights the importance of such chemical structures in steroid synthesis and their potential application in studying steroid analogues (Nazarov & Zavyalov, 1958).

Multicomponent Synthesis

Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing the versatility of diazepane derivatives in chemical synthesis and their potential applications in creating complex molecular architectures (Banfi et al., 2007).

Cytotoxic Activity and Receptor Ligands

Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers derived from diazabicyclo[3.2.2]nonane and investigated their cytotoxic activity against human tumor cell lines. This research illustrates the potential of diazepane derivatives in medicinal chemistry, particularly in designing new therapeutic agents with targeted cytotoxicity (Geiger et al., 2007).

Catalytic Applications

Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This research underscores the role of sulfonyl-containing compounds in catalysis, offering insights into their utility in facilitating organic reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

High Pressure-Promoted Reactions

Aben et al. (2003) described the regioselective [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers under high pressure. This study highlights the significance of sulfonyl-containing compounds in high pressure-promoted cycloaddition reactions, demonstrating their potential in synthesizing complex organic structures (Aben et al., 2003).

properties

IUPAC Name

1-cyclobutyl-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-13-16(7-8-17(14)22-2)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKPQXQLOFAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane

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